molecular formula C16H16O2 B3031741 Methanone, (4-ethoxyphenyl)(4-methylphenyl)- CAS No. 65629-84-7

Methanone, (4-ethoxyphenyl)(4-methylphenyl)-

Cat. No. B3031741
CAS RN: 65629-84-7
M. Wt: 240.3 g/mol
InChI Key: URYAPIPAPKZONE-UHFFFAOYSA-N
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Description

“Methanone, (4-ethoxyphenyl)(4-methylphenyl)-” is a chemical compound with the molecular formula C16H16O2 . It is a derivative of methanone, which is an organic compound consisting of a carbonyl group (C=O) linked to two hydrocarbon groups .


Molecular Structure Analysis

The molecular structure of “Methanone, (4-ethoxyphenyl)(4-methylphenyl)-” consists of a carbonyl group (C=O) linked to a 4-ethoxyphenyl group and a 4-methylphenyl group . The molecular weight of the compound is 240.302 g/mol .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Methanone, (4-ethoxyphenyl)(4-methylphenyl)-, focusing on six unique fields:

Pharmaceuticals and Drug Development

Methanone derivatives, including (4-ethoxyphenyl)(4-methylphenyl)-methanone, are extensively studied for their potential therapeutic properties. These compounds often exhibit anti-inflammatory, analgesic, and antimicrobial activities. Researchers are exploring their use in developing new medications for treating various conditions, such as bacterial infections and chronic pain .

Organic Synthesis

In organic chemistry, (4-ethoxyphenyl)(4-methylphenyl)-methanone serves as a valuable intermediate. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules. This makes it an essential component in the production of fine chemicals, agrochemicals, and other specialized organic compounds .

Material Science

This compound is also investigated for its applications in material science. Its structural properties make it suitable for creating polymers and other advanced materials. Researchers are particularly interested in its potential to enhance the mechanical and thermal properties of these materials, which could lead to the development of more durable and efficient products .

Photochemistry

In the field of photochemistry, (4-ethoxyphenyl)(4-methylphenyl)-methanone is studied for its ability to absorb and emit light. This property is useful in designing new photochemical sensors and devices. These applications are crucial in areas such as environmental monitoring, where detecting specific chemicals or changes in conditions is essential .

Catalysis

Methanone derivatives are also explored for their catalytic properties. They can act as catalysts in various chemical reactions, including oxidation and reduction processes. This makes them valuable in industrial applications where efficient and selective catalysis is required to produce high-purity chemicals .

properties

IUPAC Name

(4-ethoxyphenyl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-18-15-10-8-14(9-11-15)16(17)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYAPIPAPKZONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358287
Record name Methanone, (4-ethoxyphenyl)(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, (4-ethoxyphenyl)(4-methylphenyl)-

CAS RN

65629-84-7
Record name Methanone, (4-ethoxyphenyl)(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxy-4'-methylbenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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